Dichloro(1,2-diaminocyclohexane)platinum(II) is an organometallic compound that contains a platinum center coordinated with two chloride ions and a 1,2-diaminocyclohexane ligand. This compound is part of a broader class of platinum-based drugs, which are primarily known for their applications in cancer therapy. The molecular formula of dichloro(1,2-diaminocyclohexane)platinum(II) is , and it has a molecular weight of approximately 380.17 g/mol .
Dichloro(1,2-diaminocyclohexane)platinum(II) falls under the category of platinum(II) complexes. It is classified as an organometallic compound due to the presence of carbon atoms bonded to a metal (platinum). The compound is synthesized from platinum salts and diamines, and it has gained attention for its potential as an anticancer agent due to its structural similarities to cisplatin, a well-known chemotherapeutic drug .
The synthesis of dichloro(1,2-diaminocyclohexane)platinum(II) typically involves the reaction of platinum(II) chloride with 1,2-diaminocyclohexane in an aqueous solution. The general reaction can be represented as:
The reaction conditions often require careful control of temperature and pH to ensure complete formation of the desired product. The resulting dichloro(1,2-diaminocyclohexane)platinum(II) can be purified through crystallization or chromatography techniques .
Dichloro(1,2-diaminocyclohexane)platinum(II) exhibits a square planar geometry typical of many platinum(II) complexes. The central platinum atom is coordinated by two chloride ligands and two nitrogen atoms from the 1,2-diaminocyclohexane moiety.
Dichloro(1,2-diaminocyclohexane)platinum(II) can undergo various chemical reactions typical for platinum complexes. These include ligand substitution reactions where the chloride ions can be replaced by other ligands such as phosphines or amines.
Research indicates that the reactivity of dichloro(1,2-diaminocyclohexane)platinum(II) may lead to the formation of more complex species in biological systems, which can enhance its therapeutic effects .
The mechanism of action for dichloro(1,2-diaminocyclohexane)platinum(II), similar to that of cisplatin, involves the formation of DNA cross-links. Upon entering cells, the compound dissociates to release reactive platinum species that bind to DNA, leading to the formation of DNA adducts.
These adducts interfere with DNA replication and transcription processes, ultimately triggering apoptosis (programmed cell death). The effectiveness of this mechanism contributes to its potential use in cancer treatment .
These properties are critical for understanding how the compound behaves in various environments and its potential applications in scientific research .
Dichloro(1,2-diaminocyclohexane)platinum(II) is primarily researched for its anticancer properties, aiming to improve upon existing platinum-based therapies like cisplatin. Studies have indicated its potential effectiveness against various cancer cell lines due to its ability to form DNA cross-links similar to those formed by cisplatin. Additionally, ongoing research explores its use in targeted drug delivery systems and polymeric micelles for enhanced therapeutic efficacy .
This compound represents a significant area of interest within medicinal chemistry and pharmaceutical development due to its promising biological activity and potential applications in cancer treatment.
The discovery of cisplatin’s antitumor activity in the 1960s marked the dawn of platinum-based chemotherapy. Rosenberg’s seminal observation that platinum electrodes generated cytotoxic compounds in vitro initiated systematic exploration of platinum coordination complexes. Cisplatin (cis-diamminedichloroplatinum(II)) gained clinical approval in 1978, revolutionizing testicular cancer treatment. However, its clinical utility was constrained by severe nephrotoxicity, neurotoxicity, and intrinsic or acquired resistance. Second-generation agents like carboplatin addressed toxicity limitations through slower aquation kinetics but retained cross-resistance with cisplatin. This therapeutic impasse catalyzed research into structurally distinct platinum complexes, culminating in the discovery of 1,2-diaminocyclohexane (DACH)-bearing compounds. Among these, dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) emerged as a pivotal third-generation prototype distinguished by its bulky DACH ligand and non-overlapping resistance profile. Its development represented a strategic shift from modifying leaving groups to altering carrier ligands—a paradigm yielding agents effective against cisplatin-refractory malignancies [2] [4] [9].
Table 1: Evolution of Clinically Significant Platinum Anticancer Agents
Generation | Representative Agent | Key Structural Features | Primary Clinical Limitations |
---|---|---|---|
First | Cisplatin | cis-NH₃ carrier ligands | Nephrotoxicity, neurotoxicity, resistance |
Second | Carboplatin | Cyclobutane dicarboxylate leaving groups | Myelosuppression, retained cross-resistance |
Third | DACHPt derivatives | 1,2-Diaminocyclohexane carrier ligand | Low aqueous solubility (DACHPt-specific) |
DACHPt (C₆H₁₄Cl₂N₂Pt, molecular weight 380.17 g/mol) serves as the pharmacologically active core of the clinically approved drug oxaliplatin. While DACHPt exhibits potent antitumor activity, its poor aqueous solubility (<0.1 mg/mL) critically limits intravenous administration and bioavailability. Kidani and colleagues addressed this limitation through ligand substitution: replacing the chloride leaving groups in DACHPt with an oxalate bidentate anion. This yielded oxaliplatin (trans-l-1,2-diaminocyclohexane oxalatoplatinum(II)), a derivative with enhanced solubility (>1.2 mg/mL) suitable for clinical formulation [1] [4] [5].
Crucially, oxaliplatin functions as a prodrug of DACHPt. Upon systemic administration, physiological nucleophiles (e.g., chloride, bicarbonate) displace oxalate, generating DACHPt-derived aquated species. These activated intermediates form cytotoxic DNA adducts, confirming DACHPt as the ultimate effector of oxaliplatin’s antitumor activity [3] [4]. This relationship underpins the therapeutic equivalence observed between DACHPt-loaded nanocarriers and oxaliplatin:
Table 2: Comparative Properties of DACHPt and Oxaliplatin
Property | DACHPt | Oxaliplatin |
---|---|---|
Chemical Structure | Pt(II) with Cl⁻ leaving groups | Pt(II) with oxalate leaving group |
Aqueous Solubility | <0.1 mg/mL | >1.2 mg/mL |
Activation Mechanism | Direct intracellular aquation | Oxalate displacement → DACHPt |
Nanoparticle Compatibility | High loading in polymeric micelles | Lower loading efficiency |
In Vivo Tumor Accumulation | Enhanced via EPR in micellar form | Limited by rapid clearance |
Modern drug delivery platforms exploit DACHPt’s compatibility with nanocarriers to overcome solubility limitations while preserving bioactivity. Polymeric micelles incorporating DACHPt (e.g., via complexation with poly(ethylene glycol)-poly(glutamic acid) block copolymers) demonstrate prolonged systemic circulation (half-life >20 hours) and enhanced tumor accumulation through the Enhanced Permeability and Retention effect. These micelles release DACHPt sustainably, maintaining cytotoxic concentrations in tumors while minimizing systemic exposure. Notably, DACHPt-loaded micelles outperformed free oxaliplatin in suppressing colorectal liver metastases in murine models, reducing metastatic liver weight by >50% and significantly prolonging survival [1] [3] [6].
The DACH moiety in DACHPt confers distinctive biochemical properties that underpin its pharmacological superiority over cisplatin analogues:
Steric Bulk and Hydrophobicity: The DACH ligand’s cyclohexane ring creates a sterically bulky, hydrophobic complex. This bulk distorts DNA structure more severely than cisplatin adducts, inducing ~30°–50° helical bend versus cisplatin’s 20°–30°. The resulting DNA lesions are less efficiently recognized by nucleotide excision repair (NER) machinery, particularly excision repair cross-complementation group 1 (ERCC1)-dependent pathways. This evasion contributes to DACHPt’s activity against cisplatin-resistant tumors [4] [9].
Stereochemical Influence: DACHPt exists as trans-l, trans-d, and meso stereoisomers. The trans-l configuration (1R,2R-DACH) mirrors oxaliplatin’s stereochemistry and exhibits superior DNA binding kinetics and adduct stability compared to trans-d or cisplatin. This stereospecificity influences cellular uptake and correlates with enhanced cytotoxicity in colorectal and ovarian cancer models [5] [9].
Table 3: Impact of DACH Ligand Stereochemistry on Biological Activity
Stereoisomer | DNA Adduct Formation Rate | Cytotoxicity (IC₅₀ in μM) | NER Recognition Efficiency |
---|---|---|---|
trans-l (1R,2R) | High | 0.5–2.0 | Low |
trans-d (1S,2S) | Moderate | 5.0–10.0 | Moderate |
meso | Low | >20.0 | High |
Mechanism of Overcoming Resistance: The DACH-platinum adducts evade mismatch repair (MMR) detection—a common cisplatin resistance mechanism. MMR-deficient tumors (e.g., microsatellite-unstable colorectal cancers) retain sensitivity to DACHPt due to irreparable, lethal DNA distortion. Additionally, DACHPt adducts potently inhibit DNA polymerase η, disrupting translesion synthesis—a bypass mechanism permitting cisplatin-damaged cell survival [4] [7].
Nanocarrier Synergy: The DACH ligand’s hydrophobicity facilitates stable encapsulation in polymeric micelles via metal-carboxylate coordination. DACHPt-loaded micelles exhibit high drug loading capacity (~25 wt.%) and sustained release profiles, contrasting with burst release observed with hydrophilic cisplatin analogues. Core-crosslinked micelles incorporating DACHPt demonstrated 40-fold lower in vitro IC₅₀ values against ovarian cancer cells (A2780) versus free oxaliplatin, attributable to enhanced cellular internalization and prolonged drug retention [1] [2] [6].
The DACH ligand’s unique physicochemical and biological properties establish DACHPt as a versatile pharmacophore. Its ongoing optimization in nanocarrier systems represents a frontier in overcoming platinum resistance while minimizing systemic toxicity [3] [6] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: